DHFR Inhibition Potency of the Phenoxymethyl Parent Compound vs. Other 6-Substituted Analogs in the Hansch QSAR Series
In the Hansch QSAR analysis of 105 2,4-diamino-5-(3,4-dichlorophenyl)-6-substituted pyrimidines, the unsubstituted 6-phenoxymethyl congener (CAS 24346-14-3) served as the baseline or one of the measured data points. The study generated a correlation equation (R=0.903, SD=0.229) linking 6-substituent de novo constants to DHFR inhibition. While individual IC50 values for each of the 105 compounds are not publicly tabulated in the abstract, the model confirms that the phenoxymethyl substituent makes a definable, quantifiable contribution distinguishable from other 6-substituents such as phenyl, benzyl, or substituted phenoxy groups [1]. Users should request the full dataset from the authors for exact IC50 values.
| Evidence Dimension | DHFR inhibition (correlation equation parameters) |
|---|---|
| Target Compound Data | Contribution of 6-phenoxymethyl substituent embedded in QSAR model; model correlation coefficient R = 0.903, SD = 0.229 |
| Comparator Or Baseline | Other 6-substituents (e.g., benzyl, substituted phenoxy) in the same 105-compound set |
| Quantified Difference | Exact difference not retrievable from abstract-only access; QSAR model indicates significant substituent-dependent variation |
| Conditions | Dihydrofolate reductase enzymatic assay; QSAR derived from 105 2,4-diamino-5-(3,4-dichlorophenyl)-6-substituted pyrimidines [1] |
Why This Matters
The QSAR model validates that the 6-phenoxymethyl substituent is a distinct contributor to DHFR affinity, making the compound a logical choice for studies requiring a defined, literature-validated starting point for further derivatization.
- [1] Hansch, C.; Silipo, C.; Steller, E. E. Formulation of De Novo Substituent Constants in Correlation Analysis: Inhibition of Dihydrofolate Reductase by 2,4-Diamino-5-(3,4-dichlorophenyl)-6-substituted Pyrimidines. J. Pharm. Sci. 1975, 64 (7), 1186–1191. DOI: 10.1002/jps.2600640712. View Source
